![molecular formula C16H17N3O2 B12342144 Benzyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 1440526-52-2](/img/structure/B12342144.png)
Benzyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Overview
Description
Benzyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a heterocyclic organic compound. It is part of the pyrido[4,3-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a dihydropyrido[4,3-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a benzylamine derivative with a pyrimidine precursor under controlled conditions. The reaction may involve catalysts such as palladium on charcoal and solvents like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized for high yield and purity, often involving temperature control, pressure regulation, and the use of inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Benzyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to changes in cellular pathways. For example, it can act as a PARP inhibitor, which is involved in DNA repair processes .
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Known for its use as an organic intermediate and potential PARP inhibitor.
2,4-Diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine: Studied for its antitumor activity.
Uniqueness
Benzyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is unique due to its specific substitution pattern and the presence of both benzyl and methyl groups.
Biological Activity
Benzyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine and pyrimidine ring system with a benzyl group and a carboxylate moiety. The methyl group at the second position and the carboxylate at the sixth position significantly influence its chemical properties and biological activities.
Property | Value |
---|---|
Molecular Formula | C14H14N2O2 |
Molecular Weight | 242.27 g/mol |
CAS Number | 1160248-14-5 |
LogP | 3.416 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. Optimizing reaction conditions such as temperature, solvent choice, and catalyst type is essential for achieving high yields and purity.
Anticancer Properties
Recent studies have indicated that compounds within the pyrido[4,3-d]pyrimidine class exhibit anticancer activity. For instance, derivatives of this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may interfere with key signaling pathways involved in cancer cell survival and proliferation.
- Case Study : A study demonstrated that related compounds exhibited IC50 values in the nanomolar range against specific cancer cell lines, suggesting potent anticancer activity .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties:
- In vitro Studies : Compounds similar to this one were found to inhibit COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Animal Models : In vivo tests showed significant reductions in carrageenan-induced paw edema in rats, indicating strong anti-inflammatory potential.
Pharmacological Applications
The compound's pharmacological profile suggests several potential applications:
- Antiviral Activity : Research indicates that certain derivatives may exhibit antiviral properties by inhibiting viral replication.
- Neuroprotective Effects : Some studies have suggested neuroprotective effects against neurodegenerative diseases due to their ability to modulate neurotransmitter systems.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Similarity Index |
---|---|---|
Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | Contains dichloro substitutions | 0.92 |
tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | Substituted with tert-butyl and amino groups | 0.82 |
Benzyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate | Different ring structure with chlorine substitution | 0.96 |
This comparison highlights how the specific substitution pattern of this compound may influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
benzyl 2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-17-9-14-10-19(8-7-15(14)18-12)16(20)21-11-13-5-3-2-4-6-13/h2-6,9H,7-8,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXBEBCRNMMCEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CN(CCC2=N1)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601124358 | |
Record name | Pyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid, 7,8-dihydro-2-methyl-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601124358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440526-52-2 | |
Record name | Pyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid, 7,8-dihydro-2-methyl-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1440526-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid, 7,8-dihydro-2-methyl-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601124358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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